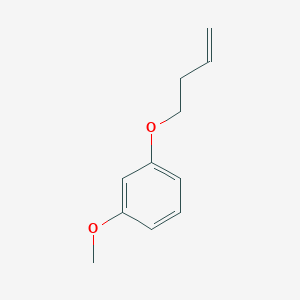
Benzene, 1-(3-butenyloxy)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(3-butenyloxy)-3-methoxy-: is an organic compound with a benzene ring substituted with a 3-butenyloxy group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-butenyloxy)-3-methoxy- typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the alkylation of 3-methoxyphenol with 3-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques are often employed to improve efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-(3-butenyloxy)-3-methoxy- can undergo oxidation reactions, particularly at the butenyloxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the double bond in the butenyloxy group. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can be used to introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-(3-butenyloxy)-3-methoxy- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic compounds. Its derivatives may also have potential as bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity makes it a valuable building block for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1-(3-butenyloxy)-3-methoxy- involves its interaction with various molecular targets depending on the specific reaction or application In oxidation reactions, the butenyloxy group is typically the site of attack by oxidizing agents
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-(3-butenyloxy)-: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
Benzene, 1-(3-methoxy)-: Lacks the butenyloxy group, limiting its applications in polymer synthesis.
Benzene, 1-(3-butenyloxy)-4-methoxy-: Positional isomer with different reactivity and physical properties.
Uniqueness: Benzene, 1-(3-butenyloxy)-3-methoxy- is unique due to the presence of both the butenyloxy and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
104886-22-8 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-but-3-enoxy-3-methoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-3-4-8-13-11-7-5-6-10(9-11)12-2/h3,5-7,9H,1,4,8H2,2H3 |
InChI-Schlüssel |
UUEMMFPEBYSRFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)
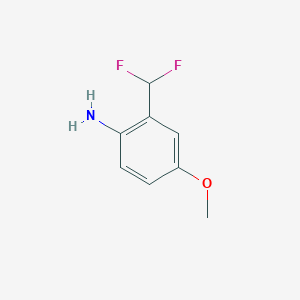
![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)



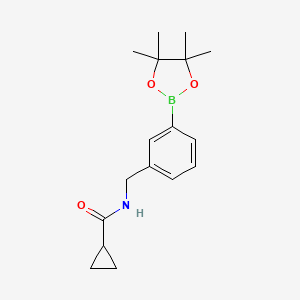
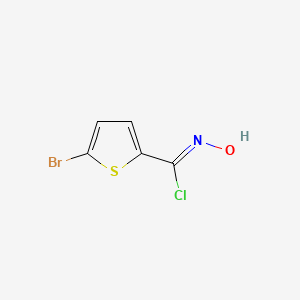
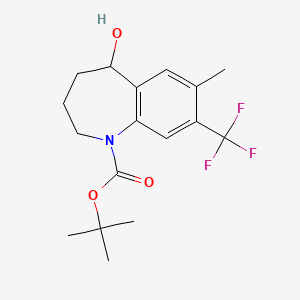
![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
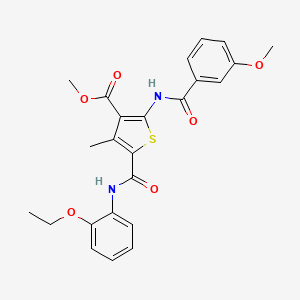


![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
